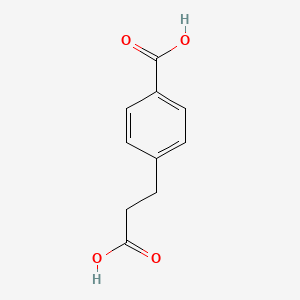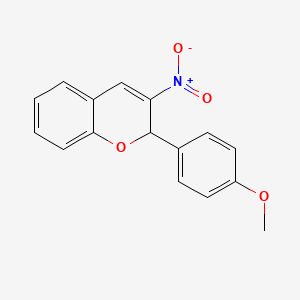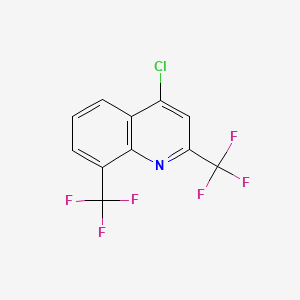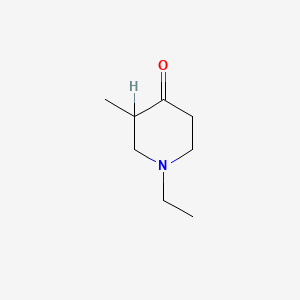
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, also known as F4-TCNQ, is a dopant used in the fabrication of organic semiconductors . It can tune the electronic properties as its lowest unoccupied molecular orbital is at a desirable energy level required to oxidize a wide range of semiconductors .
Molecular Structure Analysis
The empirical formula of F4-TCNQ is C12F4N4 and its molecular weight is 276.15 . The molecule has a complex structure with multiple fluorine and nitrogen atoms attached to a carbon backbone .Physical And Chemical Properties Analysis
F4-TCNQ is a solid substance with a melting point of 285-290 °C . It is insoluble in water .Applications De Recherche Scientifique
1. Organic Semiconductor Applications
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) shows promise in the field of organic semiconductors. Umar et al. (2021) conducted a comparative DFT study highlighting its potential applications in electronic device designs. Their research focused on the molecule's structural, vibrational, and electronic properties, demonstrating that fluorination reduces electrical and optical band gaps, making F4TCNQ suitable for organic semiconductors (Umar et al., 2021).
2. Optoelectronic Device Optimization
Rubino et al. (2021) emphasized F4TCNQ's role in enhancing optoelectronic devices. Their study revealed the molecule's significant electrical properties and demonstrated fluorescence emission from solutions containing F4TCNQ, relevant to energy technology system design (Rubino et al., 2021).
3. Doping Efficiency in Thin Films
Wang et al. (2015) explored F4TCNQ's doping mechanism in poly(3-hexylthiophene) (P3HT) solutions and thin films. Their UV-visible and IR absorption spectral analysis indicated a significant charge transfer between F4TCNQ and P3HT, impacting the density of impurity dopant-induced polarons in P3HT films. This is crucial for understanding doping efficiency in such systems (Wang et al., 2015).
4. FTIR Spectroelectrochemistry in Organic Electronics
Watts et al. (2020) conducted a study using FTIR spectroelectrochemistry coupled with density functional theory to investigate the redox properties of F4TCNQ. They focused on the vibrational modes of F4TCNQ's radical anion and dianion species, important for its use as a p-dopant in organic electronic materials (Watts et al., 2020).
5. Charge Transfer on Surfaces
Research by Furuhashi and Yoshinobu (2010) on the molecular orientation and chemical state of F4-TCNQ on hydrogen-terminated Si(111) surfaces revealed insights into charge transfer and molecular alignment. Their work is vital for understanding how F4-TCNQ interacts with semiconductor surfaces, influencing the development of electronic devices (Furuhashi & Yoshinobu, 2010).
Propriétés
IUPAC Name |
2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHWGNYCZPISET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369837 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | |
CAS RN |
29261-33-4 | |
| Record name | 2,2'-(2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)
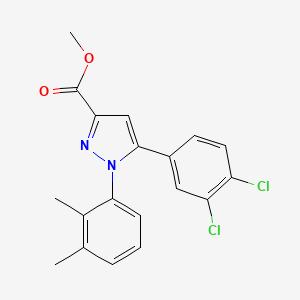

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)



